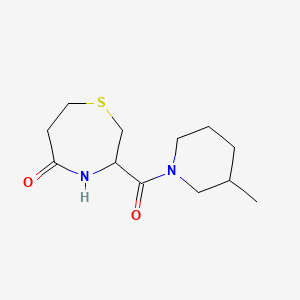
3-(3-Methylpiperidine-1-carbonyl)-1,4-thiazepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3-Methylpiperidine-1-carbonyl)-1,4-thiazepan-5-one” is a complex organic molecule that contains a piperidine ring and a thiazepanone group. Piperidine is a common motif in many pharmaceuticals and its derivatives have been widely used in drug discovery . Thiazepanone is a seven-membered heterocyclic compound containing sulfur and nitrogen.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, which is a saturated five-membered ring with one nitrogen atom, and a thiazepanone group, which is a seven-membered ring containing one sulfur atom, one nitrogen atom, and a carbonyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbonyl group in the thiazepanone ring, which could act as a site for nucleophilic attack. The nitrogen in the piperidine ring could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the presence of a carbonyl group could influence its polarity, and the cyclic structures could influence its conformational stability .Wissenschaftliche Forschungsanwendungen
Facile Synthesis and Anticancer Evaluation
Heterocyclic compounds, particularly those containing thiazole or 1,3,4-thiadiazole rings, are reported to possess various pharmacological activities, including anticancer properties. A novel series of pharmacophores incorporating the thiazole moiety have been synthesized and evaluated as potent anticancer agents. These compounds demonstrated significant in vitro anticancer activity against Hepatocellular carcinoma cell line (HepG-2), indicating their potential utility in cancer treatment (Gomha et al., 2017).
Novel Synthesis Strategies for Benzodiazepine Derivatives
Research on the synthesis of novel 1,4-benzodiazepine derivatives through a one-pot reaction of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(aryl)]trifluoroacetamides has been documented. This method leverages N-benzylation and highly regioselective ring-opening reactions, highlighting a useful strategy in synthetic and medicinal chemistry for creating functionalized benzodiazepine scaffolds (Wang et al., 2008).
Dual 5-HT1A/SSRI Activities of Piperazine Derivatives
A series of 3-(4-arylpiperazin-1-yl)-1-(benzo[b]thiophen-3-yl)-2-methylpropanol derivatives were synthesized, designed based on drug design strategies targeting dual 5-HT1A/5-HTT activities. These synthesized compounds were evaluated for their potential dual activities, indicating the importance of structural design in achieving desired pharmacological effects (Li et al., 2008).
Photoinitiators for Ultraviolet-Curable Coatings
Copolymers bearing side-chain thioxanthone and α-aminoacetophenone moieties have been studied as photoinitiators for ultraviolet-curable pigmented coatings. These systems demonstrate synergistic effects and efficiency in curing, relevant for materials science and engineering applications (Angiolini et al., 1997).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-methylpiperidine-1-carbonyl)-1,4-thiazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-9-3-2-5-14(7-9)12(16)10-8-17-6-4-11(15)13-10/h9-10H,2-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSYJJSRSLVEHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CSCCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

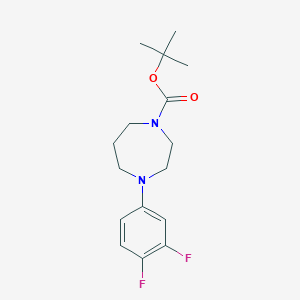

![Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)](/img/no-structure.png)

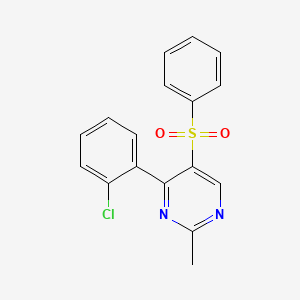
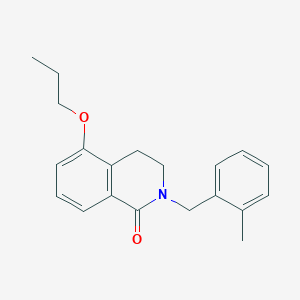
![2-[4-(cyclohexylcarbonyl)piperazin-1-yl]-N-cyclopentyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2931444.png)
![1-(3,5-dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2931445.png)
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2931446.png)
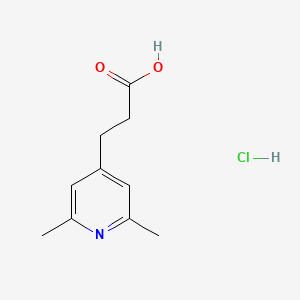
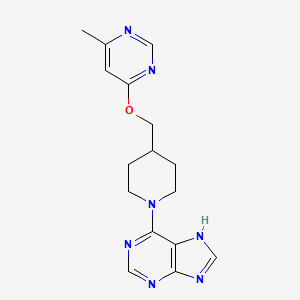
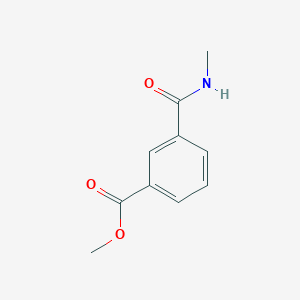
![(4-ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2931453.png)
